molecular formula C5H10O5 B1624217 alpha-D-arabinopyranose CAS No. 608-45-7

alpha-D-arabinopyranose

Cat. No. B1624217
CAS RN: 608-45-7
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-MBMOQRBOSA-N
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Description

Alpha-D-arabinopyranose is a type of monosaccharide, specifically a pentose, which means it contains five carbon atoms . It is a D-arabinopyranose with an α-configuration at the anomeric position . Its molecular formula is C5H10O5 .


Synthesis Analysis

The synthesis of this compound involves several processes and proteins. These include de novo synthesis, interconversion, and the assembly and recycling of arabinose-containing cell wall polymers and proteins . In mycobacteria, the biosynthesis of D-arabinose involves a novel bacterial pathway with implications for antimycobacterial therapy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C5H10O5. It has an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is a key component in a number of polymers including rhamnogalacturonan-I and II (RG-I and II), grass xylan, and the xyloglucans (XyGs) of selected species, as well as proteins such as arabinogalactan proteins (AGPs) and extensins that form part of the plant cell wall .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.13 . It is soluble in water . The compound can be crystallized from a mixture of H2O/MeOH/EtOH with a melting point of 158-160°C, or H2O with a melting point of 160-161°C .

Scientific Research Applications

  • Glycoconjugate Research : Alpha-D-arabinopyranose is significant in glycoconjugate research, particularly in studies related to parasites like Crithidia fasciculata. It's used to understand the structure and biosynthesis of molecules like lipoarabinogalactan, which are crucial for the life cycle and pathogenicity of these parasites (Schneider et al., 1996).

  • Biochemistry and Molecular Biology : Investigations into the structural aspects of various molecules, such as crystalline forms of this compound derivatives, contribute to our understanding of molecular interactions and biochemical processes (Isbell et al., 1968).

  • Plant Physiology and Biochemistry : Research involving this compound in spinach polysaccharides sheds light on the synthesis and function of plant cell wall components (Fry & Northcote, 1983).

  • Synthesis of Amino Acid Derivatives : The molecule has been used in the synthesis of amino acid derivatives, demonstrating its utility in organic chemistry and potential pharmaceutical applications (Khiar et al., 2008).

  • Enzymology and Microbiology : Studies on enzymes like arabinofuranosidases, which act on this compound, provide insights into their role in biomass degradation and potential industrial applications (Poria et al., 2020).

  • Chemical and Physical Analysis : Research focusing on the intermolecular association and hydrogen bonding in solutions containing this compound enhances our understanding of solute-solvent interactions and molecular dynamics (Raman et al., 2008).

Future Directions

The future research directions for alpha-D-arabinopyranose could involve further exploration of its biosynthesis processes, its role in cell wall-related functions, and its potential applications in antimycobacterial therapy .

properties

IUPAC Name

(2S,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

608-45-7
Record name alpha-D-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN8ZFD7BO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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